

The Role of C105SR in Mitochondrial Permeability Transition: A Technical Guide

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Compound of Interest

Compound Name: C105SR

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This technical guide provides an in-depth analysis of **C105SR**, a novel small-molecule cyclophilin inhibitor, and its significant role in the regulation of the mitochondrial permeability transition pore (mPTP). **C105SR** has demonstrated potent mitoprotective and hepatoprotective properties, positioning it as a promising therapeutic candidate for conditions such as hepatic ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with **C105SR**.

Introduction to C105SR and Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel in the inner mitochondrial membrane.^{[1][2]} Its prolonged opening is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of numerous diseases, particularly ischemia-reperfusion injury.^{[1][3][4]} A key regulator of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.^{[1][2][4]} By binding to and inhibiting CypD, the opening of the mPTP can be prevented, thus protecting cells from death.^{[3][4][5]}

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D.^{[1][5][6]} It belongs to the family of small-molecule cyclophilin inhibitors (SMCypls) and has shown superior mitoprotective properties compared to traditional macrocyclic cyclophilin inhibitors like

cyclosporin A (CsA) and alisporivir.[1][5] **C105SR** effectively inhibits the PPIase activity of CypD, leading to the inhibition of mPTP opening, prevention of mitochondrial swelling, and an increase in the calcium retention capacity of mitochondria.[1][6] These actions culminate in the protection of cells against hypoxia/reoxygenation-induced death and significant reduction of tissue damage in in vivo models of hepatic ischemia-reperfusion injury.[1][5][7]

Quantitative Data on the Efficacy of C105SR

The following tables summarize the quantitative data on the inhibitory and protective effects of **C105SR** in comparison to other cyclophilin inhibitors.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling

Compound	CypD PPIase Activity IC50 (μM)	Ca2+-induced Mitochondrial Swelling IC50 (μM)
C105SR	Not explicitly stated, but potent	0.009 ± 0.001
C110SR	Not explicitly stated	0.04 ± 0.005
C105 (racemic)	Not explicitly stated	0.69 ± 0.05
C110 (racemic)	Not explicitly stated	0.37 ± 0.006
Cyclosporin A (CsA)	Not explicitly stated	0.05 ± 0.01
Alisporivir (ALV)	Not explicitly stated	0.05 ± 0.02

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 2: Enhancement of Mitochondrial Calcium Retention Capacity (CRC)

Compound (at 1 μ M)	Calcium Required to Induce mPTP Opening (nmol Ca ²⁺ /mg protein)
Basal (Control)	160 \pm 8
C105SR	EC50 values in the nanomolar range (specific value not provided)
Cyclosporin A (CsA)	328 \pm 10
Alisporivir (ALV)	373 \pm 59

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 3: In Vitro and In Vivo Protective Effects of **C105SR**

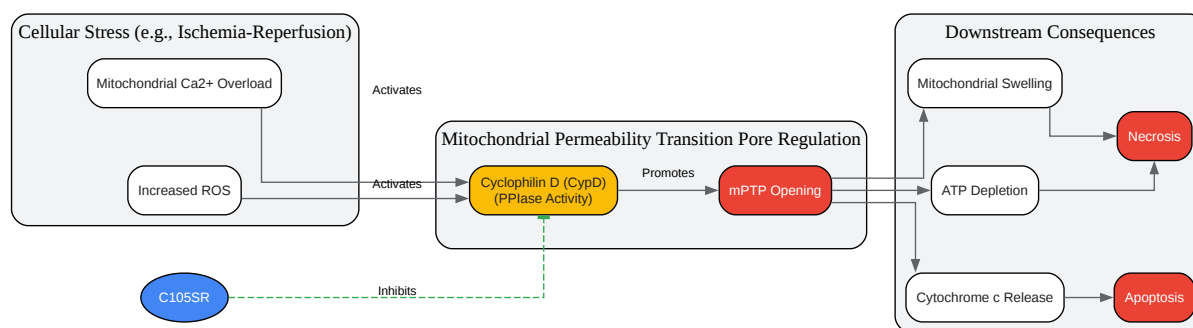
Experimental Model	Endpoint	C105SR Concentration/Dose	Protective Effect
Hypoxia/Reoxygenation in AML-12 cells	LDH Release	0.5 μ M	Reduced by ~75%
Hypoxia/Reoxygenation in AML-12 cells	Cell Viability	0.5 μ M	Increased by ~75%
Mouse Model of Hepatic IRI	Hepatocyte Necrosis	50 mg/kg (s.c.)	Significantly reduced
Mouse Model of Hepatic IRI	Serum ALT Levels	50 mg/kg (s.c.)	Significantly reduced

Data extracted from various studies on **C105SR**. [6][7]

Signaling Pathway and Mechanism of Action

C105SR exerts its protective effects by directly targeting cyclophilin D and inhibiting its activity, which in turn prevents the opening of the mitochondrial permeability transition pore. The signaling cascade is initiated by cellular stress signals, such as those present during ischemia-

reperfusion, leading to mitochondrial calcium overload and increased reactive oxygen species (ROS).



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Figure 1: Signaling pathway of **C105SR**-mediated inhibition of mPTP opening.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Measurement of Mitochondrial Swelling

Objective: To assess the ability of **C105SR** to inhibit Ca²⁺-induced mitochondrial swelling.

Protocol:

- Isolate liver mitochondria from mice.
- Energize the isolated mitochondria.
- Induce mitochondrial swelling by the addition of Ca²⁺.

- Monitor the swelling by measuring the decrease in light absorbance at 540 nm in a spectrophotometer.
- Perform experiments in the presence of varying concentrations of **C105SR**, CsA, or ALV to determine the concentration-dependent inhibition of swelling.
- Calculate the IC50 values based on the dose-response curves.[\[1\]](#)

Calcium Retention Capacity (CRC) Assay

Objective: To evaluate the effect of **C105SR** on the ability of mitochondria to sequester Ca^{2+} before mPTP opening.

Protocol:

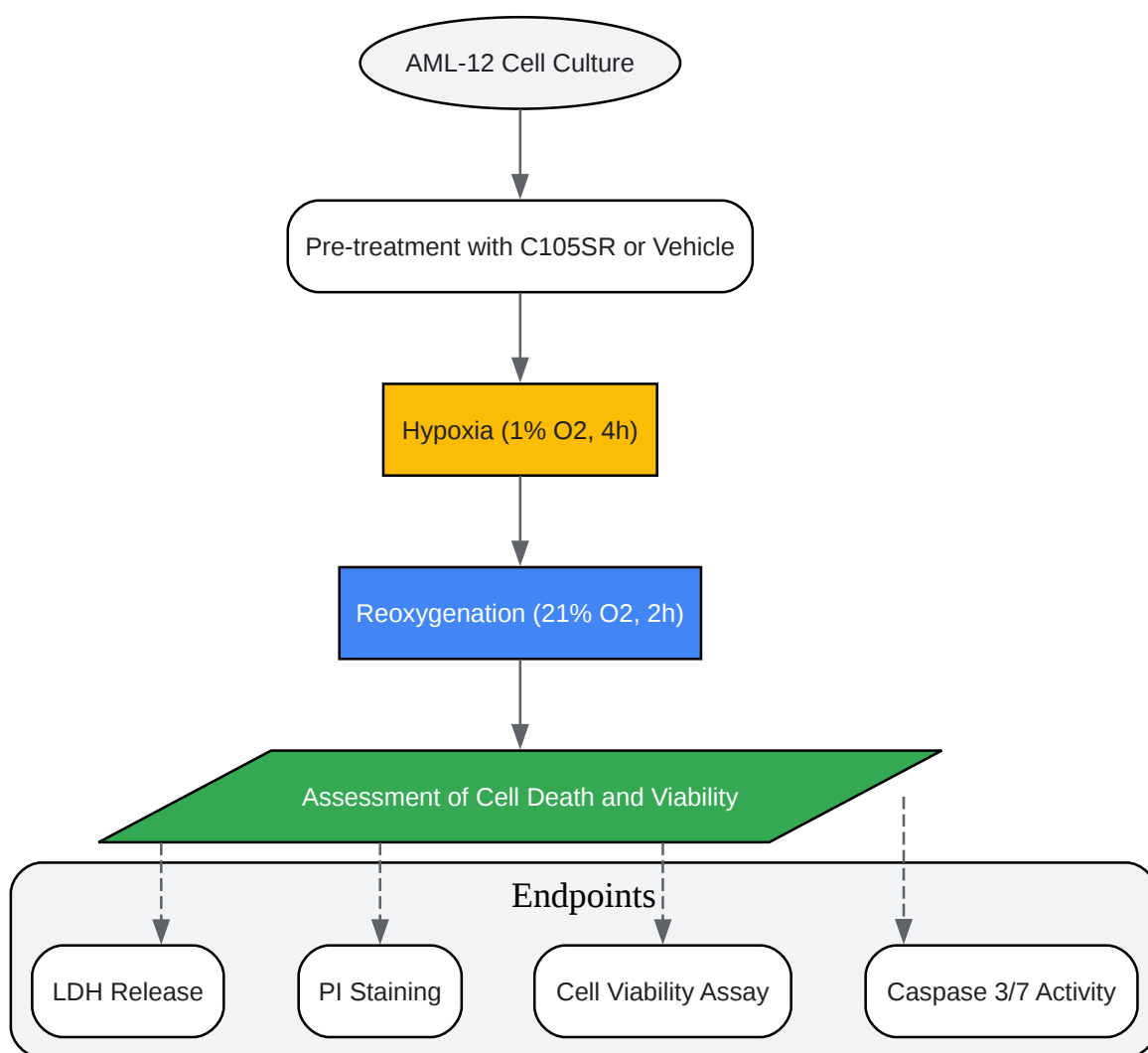
- Isolate mouse liver mitochondria.
- Suspend the mitochondria in a buffer containing a fluorescent Ca^{2+} indicator (e.g., Calcium Green 5N).
- Add successive pulses of a known concentration of Ca^{2+} to the mitochondrial suspension.
- Monitor the extramitochondrial Ca^{2+} concentration using a fluorometer.
- The point at which the mitochondria can no longer sequester Ca^{2+} and release it back into the buffer indicates mPTP opening.
- Calculate the total amount of Ca^{2+} taken up by the mitochondria before pore opening to determine the CRC.
- Perform the assay in the presence and absence of **C105SR** and reference compounds to assess their effect on CRC.[\[1\]](#)

In Vitro Hypoxia/Reoxygenation Model

Objective: To determine the protective effect of **C105SR** against cell death induced by hypoxia/reoxygenation.

Protocol:

- Culture AML-12 hepatocytes.
- Pre-treat the cells with **C105SR** or control vehicle at various concentrations.
- Subject the cells to hypoxia (e.g., 1% O₂) for a specified duration (e.g., 4 hours).
- Follow the hypoxic period with reoxygenation (e.g., 21% O₂) for a further duration (e.g., 2 hours).
- Assess cell death and viability using multiple assays:
 - Lactate Dehydrogenase (LDH) Release: Measure LDH activity in the culture medium as an indicator of plasma membrane damage.
 - Propidium Iodide (PI) Staining: Use fluorescence microscopy to identify cells with compromised plasma membranes that take up PI.
 - Cell Viability Assays: Employ assays such as MTT or CellTiter-Glo to quantify the number of viable cells.
 - Caspase 3/7 Activity: Measure the activity of executioner caspases to assess apoptosis.[\[1\]](#)
[\[7\]](#)



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Figure 2: Experimental workflow for the in vitro hypoxia/reoxygenation model.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury (IRI)

Objective: To evaluate the hepatoprotective effects of **C105SR** in a mouse model of liver IRI.

Protocol:

- Administer **C105SR** (e.g., 50 mg/kg, subcutaneous injection) or vehicle to mice prior to the surgical procedure.

- Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying a portion of the liver (e.g., 70%) for a defined period (e.g., 1 hour).
- Initiate reperfusion by removing the clamp.
- After a set reperfusion time, collect blood and liver tissue samples.
- Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT).
- Process liver tissue for histological analysis to quantify the extent of hepatocyte necrosis.^[1]
^[7]

Conclusion

C105SR is a highly potent and promising inhibitor of cyclophilin D that demonstrates significant protective effects against mitochondrial permeability transition-mediated cell death. Its ability to inhibit mPTP opening at nanomolar concentrations, coupled with its demonstrated efficacy in preclinical models of ischemia-reperfusion injury, underscores its potential as a therapeutic agent for a range of pathologies involving mitochondrial dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of **C105SR** and other novel SMCypls.

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